molecular formula C7H14ClN3 B11915694 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride

1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride

Cat. No.: B11915694
M. Wt: 175.66 g/mol
InChI Key: GAXGQZOAMLHJBP-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is a pyrazole-derived amine compound with a propane chain terminating in an amine group, stabilized as a hydrochloride salt. Pyrazole derivatives are widely utilized in pharmaceuticals and agrochemicals due to their heterocyclic aromaticity, which enables diverse interactions with biological targets . This compound’s amine functionality and hydrochloride salt enhance solubility, making it suitable for synthetic intermediates or bioactive molecule development.

Properties

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-3-7(8)6-4-9-10(2)5-6;/h4-5,7H,3,8H2,1-2H3;1H

InChI Key

GAXGQZOAMLHJBP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN(N=C1)C)N.Cl

Origin of Product

United States

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis and Characterization

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride involves the reaction of pyrazole derivatives with appropriate alkyl amines. The characterization of the compound is typically performed using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of pyrazole derivatives, including 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride.

Key Findings:

  • In vitro tests demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
5a0.25E. coli

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored. Compounds with aminomethyl substitutions showed enhanced activity compared to their parent structures, suggesting that modifications can significantly influence biological efficacy.

Case Study:
A series of aminomethyl derivatives were evaluated for their anti-inflammatory effects using heat-induced protein denaturation techniques. Some compounds exhibited higher activity than diclofenac sodium, a standard anti-inflammatory drug .

Results Summary:

  • Compounds with dimethylamino or diethylaminomethyl moieties showed superior anti-inflammatory activity.
CompoundActivity LevelComparison Drug
2aHighDiclofenac
2cHighDiclofenac

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the introduction of different substituents can enhance potency and selectivity against target pathogens.

Notable Observations:

  • The introduction of halogen groups has been shown to improve antibacterial activity significantly .

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of pyrazole compounds indicate that they may undergo significant metabolism via cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway can influence both efficacy and safety profiles, highlighting the need for careful evaluation during drug development .

Scientific Research Applications

Medicinal Chemistry

1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride has garnered interest in medicinal chemistry for its potential as a pharmacological agent. The pyrazole ring is known for its biological activity, and derivatives of pyrazole compounds have been explored for their anti-inflammatory, analgesic, and anticancer properties.

Case Studies :

  • Anti-Cancer Activity : Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine exhibited cytotoxic effects against various cancer cell lines, suggesting a pathway for further drug development .

Agricultural Science

In agricultural research, compounds like 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride are being evaluated for their herbicidal and fungicidal properties. The compound's ability to interact with plant growth regulators positions it as a candidate for developing new agrochemicals.

Research Findings :

  • Herbicidal Properties : Studies have shown that pyrazole derivatives can affect plant growth by inhibiting specific enzymatic pathways involved in plant metabolism . This opens avenues for creating selective herbicides that minimize damage to crops while effectively controlling weeds.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Applications :

  • Intermediate for Complex Molecules : The compound can be utilized to synthesize more complex organic molecules through multi-step synthetic pathways. For instance, it has been used in the synthesis of novel pyrazole-containing pharmaceuticals .

Data Table: Summary of Applications

Application AreaSpecific Use CaseResults/Findings
Medicinal ChemistryAnti-cancer agentCytotoxic effects on cancer cell lines
Agricultural ScienceHerbicide developmentInhibition of plant growth pathways
Chemical SynthesisIntermediate in organic synthesisSynthesis of complex pyrazole derivatives

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical parameters of 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride Not Provided C₇H₁₃ClN₃* ~175–185 Pyrazole core, propane-1-amine chain, hydrochloride Likely intermediate for drug synthesis
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride 1401426-05-8 C₇H₁₃Cl₂N₃ 210.11 Cyclopropane ring instead of propane chain Enhanced rigidity; storage: 2–8°C
Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride 2460754-81-6 C₁₀H₁₈ClN₃ 216.72 Isopropyl substituent on pyrazole; methylene-linked amine Discontinued (supply issues)
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride Not Provided C₆H₁₂ClN₅ 189.65 Triazole core instead of pyrazole Versatile in agrochemicals/pharma
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride Not Provided C₁₂H₁₂ClF₂N₃ 283.69 Difluoromethyl and 2-methylphenyl substituents High metabolic stability
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride 1208076-55-4 C₇H₁₄ClN₃ 175.66 Ethyl and methyl groups on pyrazole; methanamine chain Higher lipophilicity

*Inferred from structural analogs.

Detailed Analysis of Structural Impact on Properties

  • Cyclopropane vs.
  • Triazoles exhibit stronger hydrogen-bonding capacity, which may enhance interactions with enzymes or receptors .
  • Amine Position and Chain Length : Propane-1-amine chains (target compound) vs. methanamine (CAS 1208076-55-4) affect spatial orientation in binding pockets. Longer chains may increase steric hindrance but offer more synthetic modification sites.

Preparation Methods

Suzuki-Miyaura Coupling with Boronic Esters

A pivotal method for attaching the propan-1-amine side chain involves Suzuki-Miyaura coupling between a 4-halo-1-methylpyrazole and a propylamine-containing boronic ester. For instance, 4-bromo-1-methyl-1H-pyrazole can react with 3-(Boc-amino)propan-1-ylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a THF-water solvent system (80°C, 12 hours). This yields a Boc-protected intermediate, which is subsequently deprotected using HCl in ethanol to generate the primary amine hydrochloride (yield: 78–84%).

Key Reaction Parameters:

  • Catalyst: Pd(OAc)₂ (0.6–0.8 mol%)

  • Base: Na₂CO₃ (2.5 equiv)

  • Solvent: THF/H₂O (4:1 v/v)

  • Temperature: 80°C

Reductive Amination of Pyrazole-Substituted Aldehydes

An alternative route involves reductive amination of 4-(1-methyl-1H-pyrazol-4-yl)propanal. The aldehyde intermediate is synthesized via oxidation of 4-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, which can be prepared through Mitsunobu alkylation of 1-methylpyrazole-4-ol with propanediol. Reductive amination using ammonium acetate and NaBH₃CN in methanol (RT, 6 hours) affords the primary amine, which is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt (overall yield: 65%).

Functional Group Interconversion Approaches

Nitrile Reduction Pathway

4-(1-Methyl-1H-pyrazol-4-yl)propanenitrile, accessible via nucleophilic substitution of 4-bromo-1-methylpyrazole with KCN in DMF (100°C, 8 hours), undergoes catalytic hydrogenation using Raney Ni (H₂, 50 psi, 60°C) to yield the primary amine. Subsequent HCl treatment in ethanol generates the hydrochloride salt (yield: 82%).

Optimization Insight:

  • Substituting KCN with Zn(CN)₂ reduces side reactions.

  • Pd/C (10 wt%) under 30 psi H₂ achieves comparable yields at lower temperatures.

Hydrochloride Salt Formation

The free amine is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH < 2. The mixture is cooled to 0°C, inducing crystallization of the hydrochloride salt, which is filtered and dried under vacuum. Purity is confirmed via HPLC (>99%) and ¹H NMR.

Comparative Analysis of Synthetic Routes

MethodYield (%)Catalyst LoadingScalabilityPd Residue (ppm)
Suzuki Coupling840.7 mol% PdHigh<5
Reductive Amination65NoneModerateN/A
Nitrile Reduction8210 wt% Raney NiHighN/A

The Suzuki route offers superior yields and scalability but requires palladium removal steps. Nitrile reduction avoids precious metals but demands high-pressure conditions.

Challenges and Optimization Strategies

Palladium Catalyst Efficiency

The patent EP3280710B1 highlights that reducing Pd(OAc)₂ loading to 0.6–0.8 mol% in Suzuki reactions minimizes residual metal content without compromising yield. Post-reaction treatment with SiliaMetS® thiame resin reduces Pd levels to <5 ppm.

Solvent Selection for Crystallization

Ethanol-water mixtures (3:1 v/v) enhance hydrochloride salt crystallization efficiency compared to pure ethanol, reducing particle size variability .

Q & A

Q. Table 1: Example Reaction Optimization Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)60–12090+25%
Reaction Time (h)4–2412+15%
Catalyst Loading (%)0.5–52+30%

Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR for structural confirmation (e.g., pyrazole ring protons at δ 7.5–8.0 ppm; amine protons at δ 1.5–2.5 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
  • HPLC-MS:
    • C18 column , 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) .
    • Mass accuracy (≤5 ppm) to confirm molecular ion [M+H]+ .
  • X-ray Diffraction (XRD): For crystalline structure validation, especially salt forms .

What are the best practices for safe handling and storage of this compound?

Methodological Answer:

  • Handling:
    • Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or skin contact .
    • Neutralize spills with sodium bicarbonate before disposal .
  • Storage:
    • Temperature: –20°C in airtight, light-resistant containers to prevent degradation .
    • Desiccant: Include silica gel to minimize hygroscopic effects .

Advanced Research Questions

How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer:

  • ICReDD Framework: Combines quantum chemical calculations and machine learning to predict reaction pathways:
    • Step 1: Use ab initio methods (e.g., DFT) to model intermediates and transition states .
    • Step 2: Apply template-based algorithms (e.g., Reaxys, Pistachio) to screen viable precursors .
    • Step 3: Validate predictions with microfluidic or high-throughput experimentation .

Case Study: A 2024 study reduced optimization time by 60% using this approach, achieving 85% yield .

How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Statistical Meta-Analysis:
    • Aggregate data from multiple studies and apply random-effects models to account for variability .
    • Use sensitivity analysis to identify outliers (e.g., differing assay conditions) .
  • Experimental Replication:
    • Standardize assay protocols (e.g., cell lines, incubation times) to isolate variables .
    • Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Example: A 2023 study resolved discrepancies in IC50 values (5 nM vs. 50 nM) by identifying temperature-dependent enzyme inactivation .

What interdisciplinary applications exist for this compound, and how should such studies be designed?

Methodological Answer:

  • Neuroscience:
    • Application: Investigate dopamine receptor modulation via in vitro binding assays and in vivo behavioral models (e.g., rodent locomotor activity) .
    • Design: Use dose-response curves and knockout models to confirm target specificity .
  • Materials Science:
    • Application: Functionalize nanoparticles for drug delivery (e.g., amine-PEG conjugation) .
    • Design: Optimize surface loading via Langmuir isotherm studies and characterize stability with DLS/TEM .

Q. Table 2: Interdisciplinary Experimental Design Checklist

ParameterNeuroscienceMaterials Science
Primary AssayRadioligand bindingZeta potential
Secondary ValidationKnockout modelsIn vivo biodistribution
Key MetricIC50/KdEncapsulation efficiency

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